molecular formula C19H15F2NO B607272 (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride CAS No. 342808-40-6

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride

Cat. No.: B607272
CAS No.: 342808-40-6
M. Wt: 311.3 g/mol
InChI Key: NIVYQYSNRUIFIF-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EF24, also known as 3,5-bis(2-fluorobenzylidene)-4-piperidone, is a synthetic monocarbonyl analog of curcumin. Curcumin, a bioactive compound derived from the rhizome of the herb Curcuma longa, has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. curcumin’s clinical application is limited due to its low potency and poor bioavailability. EF24 was developed to overcome these limitations and exhibits enhanced bioavailability and more potent bioactivity compared to curcumin .

Future Directions

Given the potential therapeutic properties of piperidine derivatives, future research could focus on further exploring the biological activities of “3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride” and similar compounds . This could include in-depth studies on their synthesis, molecular structure, mechanism of action, and safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

EF24 is synthesized through a condensation reaction between 2-fluorobenzaldehyde and 4-piperidone. The reaction typically involves the use of a base, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, EF24 can be produced using a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

EF24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

EF24 is compared with other curcumin analogs and natural products for its unique properties:

Similar Compounds

EF24’s unique properties and potent bioactivities make it a promising compound for various scientific and medical applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one hydrochloride involves the condensation of 2-fluorobenzaldehyde with piperidin-4-one in the presence of a base to form the Schiff base intermediate, which is then subjected to a second condensation reaction with another equivalent of 2-fluorobenzaldehyde to form the final product. The hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-fluorobenzaldehyde", "piperidin-4-one", "base (e.g. sodium hydroxide)", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with piperidin-4-one in the presence of a base to form the Schiff base intermediate", "Step 2: Condensation of the Schiff base intermediate with another equivalent of 2-fluorobenzaldehyde to form the final product", "Step 3: Formation of the hydrochloride salt by treatment with hydrochloric acid" ] }

CAS No.

342808-40-6

Molecular Formula

C19H15F2NO

Molecular Weight

311.3 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9+,16-10+

InChI Key

NIVYQYSNRUIFIF-KAVGSWPWSA-N

Isomeric SMILES

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F

SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1.Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EF24;  EF 24;  EF-24; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 2
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 3
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 4
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 5
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 6
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.